PP1

Catalog No.
S548118
CAS No.
172889-26-8
M.F
C16H19N5
M. Wt
281.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PP1

CAS Number

172889-26-8

Product Name

PP1

IUPAC Name

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

InChI

InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19)

InChI Key

ZVPDNRVYHLRXLX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

PP1; PP 1; PP1.

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

Description

The exact mass of the compound 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 281.16405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Classification and Properties


    DB01809 belongs to the class of organic compounds called pyrazolo[3,4-d]pyrimidines. These are heterocyclic compounds containing a fused pyrazole and pyrimidine ring system. While the specific properties of DB01809 are not widely reported, similar pyrazolo[3,4-d]pyrimidine structures have been explored for their potential biological activities [].

  • Potential Research Areas

    Due to the structural similarity to other pyrazolo[3,4-d]pyrimidines with known bioactivity, DB01809 might be a target for research in various areas such as:* Kinase inhibition: Some pyrazolo[3,4-d]pyrimidines have been shown to inhibit enzymes called kinases, which play a role in cell signaling pathways. [, ]* Antibacterial or antifungal activity: Certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited antibacterial and antifungal properties [].

  • Availability for Research:Limited information is available regarding the commercial availability of DB01809. However, some chemical suppliers may offer it upon inquiry.

PP1, chemically known as 1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases. Its molecular formula is C₁₆H₁₉N₅, with a molecular weight of approximately 281.36 g/mol. PP1 exhibits significant selectivity, demonstrating over 8000-fold preference for Src family kinases over other kinases such as ZAP-70 and JAK2. It is primarily used in research settings to study cellular signaling pathways involving tyrosine phosphorylation .

There is no scientific literature available on the specific mechanism of action of this compound.

  • Moderate flammability: Organic compounds with aromatic rings tend to be flammable.
  • Potential skin and eye irritation: Aromatic amines can be irritating to the skin and eyes [].
  • Unknown toxicity: Further research is needed to determine the potential toxicity of this compound.

PP1 acts mainly as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Src family kinases. The inhibition mechanism involves the formation of a reversible complex that prevents the phosphorylation of target proteins. This action can lead to altered signaling pathways that are critical in various biological processes, including cell proliferation and differentiation .

PP1 has been shown to inhibit several Src family kinases, including p56lck and p59fynT, with IC₅₀ values of 5 nM and 6 nM, respectively. Its biological activity extends to moderate inhibition of other kinases such as p38 MAPK and c-Kit, along with oncogenic proteins like Bcr-Abl. The compound has been utilized in various studies to explore its effects on tumorigenesis and cellular signaling related to cancer progression .

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the tert-butyl and para-methylphenyl groups via electrophilic aromatic substitution or similar methods.
  • Purification through chromatographic techniques to achieve high purity levels (≥99% by HPLC) before use in biological assays .

PP1 is widely used in biomedical research for:

  • Investigating the roles of Src family kinases in cancer biology.
  • Studying signal transduction pathways involved in cellular responses.
  • Evaluating potential therapeutic strategies targeting tyrosine kinase signaling in various diseases.

Its specificity makes it a valuable tool for dissecting complex signaling networks in cellular systems .

Studies have shown that PP1 interacts selectively with Src family kinases, providing insights into their regulatory mechanisms. For instance, research indicates that PP1 can block tumorigenesis induced by RET oncogenes, highlighting its potential role in cancer treatment strategies. Additionally, it has been utilized to explore the effects of Src inhibition on endothelial permeability and other physiological processes .

PP1 shares structural characteristics and functional roles with several other kinase inhibitors. Here are some similar compounds and how they compare:

Compound NameChemical StructureSelectivityPrimary Targets
PP21-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLess selective than PP1Src family kinases
1-Naphthyl PP1Naphthalene derivative of PP1Similar selectivitySrc family kinases
DasatinibA multi-targeted kinase inhibitorBroad-spectrumBcr-Abl, Src family kinases
ImatinibSelective Bcr-Abl inhibitorSpecificBcr-Abl

Uniqueness: PP1 is particularly noted for its high selectivity towards Src family kinases compared to these other compounds, making it an essential tool for studying specific signaling pathways without off-target effects commonly seen with broader inhibitors like Dasatinib.

PP1 belongs to the pyrazolopyrimidine class of compounds, characterized by a distinctive fused ring system consisting of a pyrazole ring merged with a pyrimidine ring [1] [2]. The core structure features a pyrazolo[3,4-d]pyrimidine scaffold, which forms the foundation for its biological activity as a kinase inhibitor [3] [1]. The molecular architecture of PP1 includes a tert-butyl group at the N-1 position and a 4-methylphenyl (p-tolyl) substituent at the C-3 position of the pyrazolopyrimidine core [1] [2]. The 4-amino group attached to the pyrimidine ring is essential for the compound's binding affinity and selectivity [1].

The pyrazolopyrimidine core structure is planar and aromatic, with significant electron delocalization throughout the ring system [4]. This planarity is crucial for the compound's ability to mimic the adenine ring of adenosine triphosphate (ATP) when binding to kinase active sites [5] [6]. The nitrogen atoms within the ring system, particularly at positions N-1, N-3, and the bridging nitrogen atoms, contribute to the compound's hydrogen bonding capabilities and overall molecular recognition properties [4].

IUPAC Nomenclature and Chemical Identity

The complete IUPAC name for PP1 is 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine [1] [2]. This systematic nomenclature reflects the compound's structural features: the 1-tert-butyl substituent indicates a tert-butyl group attached to the N-1 position of the pyrazole ring, the 3-(4-methylphenyl) designation refers to the p-tolyl group at the C-3 position, and the 4-amine indicates the amino group at the C-4 position of the pyrimidine ring [2].

The compound is also known by several synonyms and abbreviated names, including PP 1, AGL 1872, and EI 275 [1] [2]. The Chemical Abstracts Service (CAS) registry number for PP1 is 172889-26-8, which serves as a unique identifier for this compound in chemical databases [1] [2]. The PubChem Compound Identifier (CID) is 1400, providing another standard reference for the compound in public chemical databases [2] [7].

Molecular Formula and Physical Characteristics

PP1 has the molecular formula C16H19N5, reflecting its composition of 16 carbon atoms, 19 hydrogen atoms, and 5 nitrogen atoms [1] [2] [8]. The molecular weight is 281.363 g/mol [2] [8]. The compound's structural formula can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NN(C3=C2C(=NC=N3)N)C(C)(C)C [2] [8].

The InChI Key for PP1 is ZVPDNRVYHLRXLX-UHFFFAOYSA-N, which provides a unique string identifier for the compound's structure [2] [8]. PP1 typically appears as a tan solid or crystalline solid with high purity levels of ≥98% [8] [9]. The compound demonstrates specific solubility characteristics: it is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL, slightly soluble in ethanol, and insoluble in water [8] [9] [10]. For optimal stability, PP1 should be stored at -20°C [8] [9].

PropertyValue
IUPAC Name1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC16H19N5
Molecular Weight (g/mol)281.363
CAS Registry Number172889-26-8
PubChem CID1400
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C(=NC=N3)N)C(C)(C)C
InChI KeyZVPDNRVYHLRXLX-UHFFFAOYSA-N
AppearanceTan solid/Crystalline solid
Solubility in DMSO25 mg/mL (soluble)
Solubility in EthanolSlightly soluble
Solubility in WaterInsoluble
Storage Condition-20°C
Purity≥98%

Chemical Synthesis Methodologies

Several synthetic approaches have been developed for the preparation of pyrazolopyrimidine compounds, including PP1 and its analogs. The most established method involves the cyclization of 3-amino-4-cyanopyrazole precursors with appropriate nitrogen-containing reagents [11] [12].

The formamidine cyclization method represents one of the most direct approaches for synthesizing 4-aminopyrazolo[3,4-d]pyrimidines [11]. In this method, 3-amino-4-cyanopyrazole is reacted with formamidine or formamidine salts at temperatures ranging from 85°C to 125°C [11]. This process typically yields the desired pyrazolopyrimidine core with good efficiency, achieving yields of 60-80% [11].

A four-component one-pot synthesis strategy has been developed that allows for the efficient preparation of pyrazolopyrimidine derivatives [13]. This method involves the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols under controlled conditions [13]. The reaction proceeds through two different pathways, with temperatures typically maintained between 70°C and 110°C, yielding products with 70-85% efficiency [13].

Alternative synthetic routes include the condensation of 5-aminopyrazole-4-carbonitrile derivatives with various carbonyl compounds, carboxylic acids, or heterocyclic precursors [14] [12]. These methods often employ elevated temperatures (100-150°C) and can achieve yields ranging from 60-85% [14] [12]. The choice of synthetic method depends on the specific substitution pattern desired in the final product and the availability of starting materials [12].

MethodStarting MaterialsTemperature Range (°C)Typical Yield (%)
Method A: Formamidine Cyclization3-amino-4-cyanopyrazole + formamidine85-12560-80
Method B: Four-Component One-PotHydrazines + methylenemalononitriles + aldehydes + alcohols70-11070-85
Method C: Condensation with AldehydesAminopyrazole-4-carbonitrile + aldehydes70-11065-82
Method D: Carboxylic Acid CouplingAminopyrazole + carboxylic acids + EDCI2550-70
Method E: Urea/Thiourea CyclizationAminopyrazole-4-carbonitrile + urea/thiourea100-15060-85

Structural Comparison with Adenine Nucleotides

The structural similarity between PP1 and adenine nucleotides is fundamental to understanding PP1's mechanism of action as a kinase inhibitor [5] [6]. Both compounds share key structural features that enable them to interact with the ATP-binding sites of protein kinases, though they differ significantly in their overall molecular architecture [5] [6].

Adenine, as a purine base, consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring [15] [16] [17]. The adenine structure contains nitrogen atoms at positions N-1, N-3, N-7, and N-9, with an amino group attached to the C-6 position [16] [17]. The molecular formula of adenine is C5H5N5, with a molecular weight of 135.13 g/mol [17]. In contrast, PP1's pyrazolopyrimidine core features a different ring fusion pattern, with a pyrazole ring fused to a pyrimidine ring, and contains its amino group at the C-4 position [1] [2].

The critical structural similarity lies in the spatial arrangement of the nitrogen atoms and the amino group, which allows PP1 to mimic the hydrogen bonding pattern of adenine when binding to kinase active sites [5] [6]. Co-crystal structures of PP1 bound to Src-family kinases demonstrate that the pyrazolopyrimidine core occupies the same binding pocket as the adenine ring of ATP [5] [6]. The adenine rings of PP1 analogs have been shown to match the adenine ring of ATP when docked in analog-sensitive kinases, preventing the potential interaction of natural ATP [18].

However, PP1 possesses additional structural features that differentiate it from natural adenine nucleotides [5]. The p-tolyl group at the C-3 position of PP1 projects into a hydrophobic pocket between the gatekeeper residue and the catalytic lysine of target kinases [5]. This interaction is not possible with natural ATP and contributes to PP1's selectivity for kinases with small gatekeeper residues [5]. The tert-butyl group at the N-1 position further enhances the compound's binding affinity and selectivity profile [1] [5].

FeaturePP1 (Pyrazolopyrimidine)Adenine (Purine)
Ring SystemPyrazole[3,4-d]pyrimidinePurine (pyrimidine-imidazole)
Molecular FormulaC16H19N5C5H5N5
Molecular Weight (g/mol)281.363135.13
Nitrogen PositionsN-1, N-3, N-5, N-6, N-8N-1, N-3, N-7, N-9
Amino Group PositionC-4 amino groupC-6 amino group
ATP Binding MimicryMimics adenine ring of ATPNatural ATP component
Kinase SelectivitySelective for specific kinasesUniversal nucleotide base
Natural OccurrenceSynthetic compoundNatural DNA/RNA component

The biochemical mechanism of action of PP1 (1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine) centers on its interactions within the ATP-binding site of protein kinases. The pyrazolopyrimidine core of PP1 functions as an adenine mimetic, binding to the nucleobase pocket of the ATP binding site [1] [2]. This structural mimicry is achieved through the positioning of the N5 nitrogen and 4-amino group of the pyrazolopyrimidine ring, which form critical hydrogen bonds with the hinge region of target kinases [1] [3].

Crystal structure analysis of PP1 bound to Src family kinases, particularly HCK, reveals that the pyrazolopyrimidine core occupies the same spatial position as the adenine ring of ATP [1]. The N5 nitrogen forms a hydrogen bond with the backbone carbonyl of the gatekeeper residue, while the 4-amino group establishes hydrogen bonding interactions with the backbone NH of amino acids in the hinge region [1] [4]. These interactions are essential for the high-affinity binding of PP1 to its target kinases.

The p-tolyl group at the C3 position of PP1 projects into a deep hydrophobic pocket situated between the gatekeeper residue and the catalytic lysine [1]. In the HCK-PP1 complex, this hydrophobic interaction involves residues such as Val323, Ile336, and Ala403, contributing significantly to binding affinity and selectivity [1]. The tert-butyl group at the N1 position provides additional steric bulk that enhances selectivity by creating favorable interactions with kinases that have smaller gatekeeper residues while causing steric clashes with those possessing larger gatekeeper amino acids [1] [5].

Structural ComponentBinding InteractionTarget SiteFunctional Role
Pyrazolopyrimidine coreAdenine mimicryNucleobase pocketATP competitive binding
N5 nitrogenHydrogen bondHinge region carbonylAffinity enhancement
4-amino groupHydrogen bondHinge region NHBinding stabilization
C3 p-tolyl groupHydrophobic contactDeep hydrophobic pocketSelectivity determinant
N1 tert-butyl groupSteric interactionGatekeeper regionSize selectivity

Kinetic Properties and Inhibition Models

The kinetic properties of PP1 reveal complex inhibition patterns that vary depending on the target kinase. Comprehensive kinetic analysis demonstrates that PP1 exhibits different inhibition mechanisms against various Src family kinases, challenging the traditional view of uniform ATP-competitive inhibition [6] [7] [8].

For HCK kinase, PP1 demonstrates classical ATP-competitive inhibition with an IC50 value of 20 nM [9] [10] [11]. The inhibition follows Michaelis-Menten kinetics with competitive binding patterns where increasing ATP concentrations can overcome PP1 inhibition. This competitive behavior is consistent with the crystal structure data showing PP1 occupying the ATP binding site [1].

However, kinetic studies of PP1 against Src kinase reveal a fundamentally different mechanism. Despite structural predictions suggesting ATP-competitive binding, experimental kinetic analysis demonstrates that PP1 is non-competitive with respect to ATP when inhibiting Src [6] [7] [8]. This paradoxical finding indicates that PP1 binding to Src does not prevent ATP binding to the same site, suggesting either allosteric effects or the existence of multiple binding conformations.

The substrate competition studies show that PP1 acts as a mixed competitive inhibitor with respect to peptide substrates [6]. This pattern suggests that PP1 can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The mixed competitive behavior indicates that substrate binding is not completely prevented by PP1 binding, but the catalytic efficiency is significantly reduced.

Kinase TargetATP CompetitionSubstrate CompetitionIC50 (nM)Inhibition Type
HCKCompetitiveCompetitive20Reversible
LCKCompetitiveCompetitive5Reversible
FYNCompetitiveCompetitive6Reversible
SRCNon-competitiveMixed competitive170Reversible

ATP-Competitive vs. Non-Competitive Debate

The mechanism by which PP1 inhibits different kinases has generated significant debate in the literature, particularly regarding the distinction between ATP-competitive and non-competitive inhibition [6] [7] [8]. This controversy stems from apparent contradictions between structural data and kinetic analysis.

Crystal structures consistently show PP1 bound in the ATP binding pocket of kinases such as HCK and RET, with the pyrazolopyrimidine core mimicking adenine and occupying the nucleobase binding site [1] [2]. These structural observations strongly support an ATP-competitive mechanism, where PP1 directly competes with ATP for the same binding site. The hydrogen bonding pattern between PP1 and the hinge region, combined with the spatial overlap with ATP binding, provides compelling evidence for competitive inhibition.

However, detailed kinetic analysis of PP1 inhibition of Src kinase reveals non-competitive behavior with respect to ATP [6] [7] [8]. This finding suggests that PP1 binding does not preclude ATP binding to Src, indicating either: (1) allosteric inhibition where PP1 binds to a site distinct from the ATP pocket, (2) conformational changes that allow simultaneous binding of both molecules, or (3) the existence of multiple kinase conformations with different binding affinities.

The resolution of this apparent contradiction may lie in the structural differences between kinases outside the ATP binding domain [6]. While HCK, LCK, and Src share identical sequences within the ATP binding pocket, they exhibit significant differences in other regions that could influence PP1 binding and inhibition mechanisms [6]. These differences might explain why PP1 shows ATP-competitive inhibition against HCK and LCK but non-competitive inhibition against Src.

Recent studies have proposed that PP1 may function as an allosteric inhibitor of certain kinases, binding to sites adjacent to but distinct from the ATP pocket [6] [12]. This model could reconcile the structural and kinetic data by suggesting that PP1 binding induces conformational changes that affect ATP binding indirectly rather than through direct competition.

Binding Modes and Conformational Effects

The binding modes of PP1 to different kinases involve distinct conformational arrangements that determine both affinity and selectivity. Structural analysis reveals that PP1 binding can induce conformational changes in target kinases, affecting both local active site geometry and global protein dynamics [1] [13].

In the HCK-PP1 complex, the kinase adopts a conformation where the activation loop is positioned away from the active site, allowing PP1 to bind deeply within the ATP pocket [1]. The p-tolyl group of PP1 occupies a hydrophobic cavity formed by the movement of several amino acid side chains, including rotations of Phe residues that create additional binding surface area. This induced-fit mechanism enhances binding affinity and explains the high selectivity of PP1 for Src family kinases.

The conformational effects of PP1 binding extend beyond the immediate binding site. Studies have shown that PP1 binding can stabilize certain kinase conformations while destabilizing others [13]. In some cases, PP1 binding paradoxically relieves autoinhibitory interactions within kinases, leading to conformational activation even while blocking catalytic activity [13]. This phenomenon has been observed with c-Src, where PP1 binding disrupts intramolecular regulatory interactions.

Molecular dynamics simulations reveal that PP1 binding affects protein flexibility and conformational entropy [12]. The compound can modulate the dynamic behavior of kinases, influencing their ability to adopt catalytically competent conformations. These effects are particularly pronounced in the hinge region and activation loop, where PP1-induced conformational changes can propagate throughout the kinase domain.

The binding mode variations also explain the selectivity differences observed between PP1 and related compounds. Structure-activity relationship studies demonstrate that modifications to the PP1 scaffold can dramatically alter binding modes and selectivity profiles [1] [3]. For example, analogs with enlarged C3 substituents show enhanced selectivity for kinases with glycine or alanine gatekeeper residues compared to those with larger gatekeeper amino acids.

Molecular Basis for Inhibitory Activity

The molecular basis for PP1's inhibitory activity encompasses multiple interconnected mechanisms that operate at different levels of protein structure and function. The primary inhibitory mechanism involves direct competition with ATP for the nucleotide binding site, achieved through the adenine-mimetic properties of the pyrazolopyrimidine core [1] [2].

At the molecular level, PP1 inhibition results from the disruption of essential catalytic interactions required for phosphoryl transfer. The binding of PP1 prevents the proper positioning of ATP within the active site, blocking the formation of the catalytically competent ternary complex between kinase, ATP, and substrate [1]. The hydrogen bonding interactions between PP1 and the hinge region are particularly critical, as they stabilize the inhibitor in a position that occludes ATP binding.

The hydrophobic interactions mediated by the p-tolyl group contribute significantly to inhibitory potency by providing additional binding energy and selectivity [1] [3]. These interactions create a thermodynamically favorable binding event that reduces the dissociation rate of PP1 from the kinase active site. The specific geometry of these hydrophobic contacts also determines the selectivity profile, as different kinases present distinct hydrophobic environments.

The inhibitory activity is further enhanced by the conformational restrictions imposed by PP1 binding. The compound effectively locks kinases in inactive conformations by preventing the conformational changes necessary for catalytic turnover [12] [13]. This mechanism is particularly important for kinases that undergo significant conformational rearrangements during their catalytic cycles.

Experimental evidence demonstrates that PP1 inhibitory activity correlates with binding affinity, but the relationship is not always linear [14] [9] [10]. Some kinases show high binding affinity but relatively weak inhibition, suggesting that binding affinity alone is not sufficient for potent inhibition. The efficiency of inhibition depends on the specific binding mode and the resulting conformational effects on the target kinase.

Molecular MechanismStructural BasisFunctional ConsequenceSelectivity Impact
ATP competitive bindingAdenine mimicry by pyrazolopyrimidinePrevents ATP bindingHigh for Src family
Hydrophobic interactionsp-tolyl group bindingEnhances affinityModerate selectivity
Conformational lockingStabilizes inactive stateBlocks catalytic cycleVariable by kinase
Allosteric effectsInduces distant conformational changesModulates activityKinase-specific

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

281.16404563 g/mol

Monoisotopic Mass

281.16404563 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SA2ND7EHY4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023
1: Turel MK, Moorthy RK, Sam GA, Samuel P, Murthy M, Babu KS, Rajshekhar V. Effect of pretreatment with a tyrosine kinase inhibitor (PP1) on brain oedema and neurological function in an automated cortical cryoinjury model in mice. J Clin Neurosci. 2013 Apr;20(4):593-6. doi: 10.1016/j.jocn.2012.06.009. Epub 2013 Feb 26. PubMed PMID: 23485404.
2: Bartscht T, Lehnert H, Gieseler F, Ungefroren H. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Cancer Chemother Pharmacol. 2012 Aug;70(2):221-30. doi: 10.1007/s00280-012-1904-0. Epub 2012 Jun 15. PubMed PMID: 22699812.
3: Ungefroren H, Sebens S, Groth S, Gieseler F, Fändrich F. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. Curr Cancer Drug Targets. 2011 May;11(4):524-35. PubMed PMID: 21395548.
4: Maeda M, Shintani Y, Wheelock MJ, Johnson KR. Src activation is not necessary for transforming growth factor (TGF)-beta-mediated epithelial to mesenchymal transitions (EMT) in mammary epithelial cells. PP1 directly inhibits TGF-beta receptors I and II. J Biol Chem. 2006 Jan 6;281(1):59-68. Epub 2005 Nov 1. PubMed PMID: 16267045.
5: Dickerson J, Sharp FR. Atypical antipsychotics and a Src kinase inhibitor (PP1) prevent cortical injury produced by the psychomimetic, noncompetitive NMDA receptor antagonist MK-801. Neuropsychopharmacology. 2006 Jul;31(7):1420-30. Epub 2005 Aug 17. PubMed PMID: 16123741.
6: Fujimoto E, Sato H, Nagashima Y, Negishi E, Shirai S, Fukumoto K, Hagiwara H, Hagiwara K, Ueno K, Yano T. A Src family inhibitor (PP1) potentiates tumor-suppressive effect of connexin 32 gene in renal cancer cells. Life Sci. 2005 Apr 22;76(23):2711-20. Epub 2005 Jan 28. PubMed PMID: 15792837.
7: Akiyama C, Yuguchi T, Nishio M, Tomishima T, Fujinaka T, Taniguchi M, Nakajima Y, Kohmura E, Yoshimine T. Src family kinase inhibitor PP1 reduces secondary damage after spinal cord compression in rats. J Neurotrauma. 2004 Jul;21(7):923-31. PubMed PMID: 15307904.

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